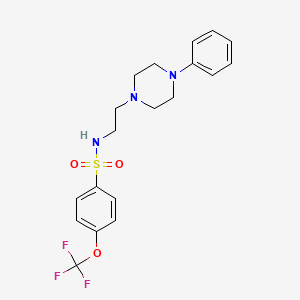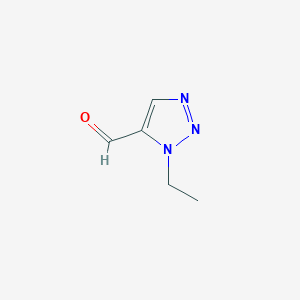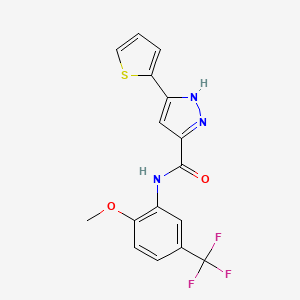
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly known as TPB, is a chemical compound that has been extensively studied for its potential use in scientific research. TPB is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives
Derivatives of closely related sulfonamide compounds have been synthesized and characterized, demonstrating potential applications in anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral (particularly against HCV) activities. These compounds were evaluated for their biological activities and showed significant potential without causing tissue damage in liver, kidney, colon, and brain, compared to controls or reference drugs (Küçükgüzel et al., 2013).
Biochemical Evaluation as Enzyme Inhibitors
Sulfonamide compounds have been evaluated for their role as inhibitors of specific enzymes. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides were studied for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the pathophysiology of several diseases. These compounds exhibited high-affinity inhibition, providing insights into potential therapeutic applications for neurological disorders (Röver et al., 1997).
Carbonic Anhydrase Inhibition
Benzenesulfonamides incorporating triazole moieties have been identified as highly effective inhibitors of carbonic anhydrase, an enzyme involved in many physiological and pathological processes. These inhibitors have potential applications in treating conditions like glaucoma through lowering intraocular pressure (Nocentini et al., 2016).
Anticancer Activity
Novel sulfonamide derivatives have been synthesized and tested for their anticancer activity, apoptosis-inducing activity, and metabolic stability. These studies contribute to the development of potential therapeutic agents targeting various cancer types, demonstrating the diverse applicability of sulfonamide derivatives in oncology (Żołnowska et al., 2016).
Endothelin Receptor Antagonism
Sulfonamide derivatives have been studied for their potential as endothelin receptor antagonists, offering a therapeutic avenue for conditions associated with endothelin, such as vasospasm following subarachnoid hemorrhage. This research highlights the therapeutic potential of sulfonamide derivatives in cardiovascular diseases (Zuccarello et al., 1996).
Propiedades
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S/c20-19(21,22)28-17-6-8-18(9-7-17)29(26,27)23-10-11-24-12-14-25(15-13-24)16-4-2-1-3-5-16/h1-9,23H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKLGDNOKSXQFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2407942.png)








![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)

![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)